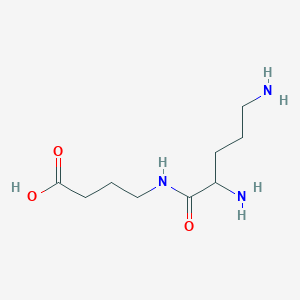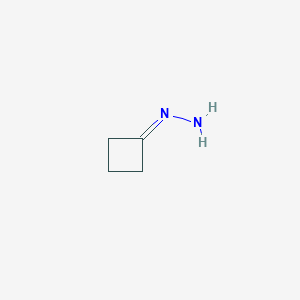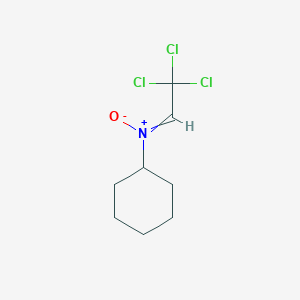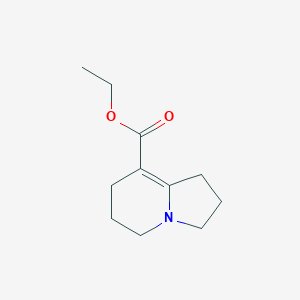![molecular formula C20H32O8Si3 B14361491 [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) CAS No. 90162-39-3](/img/structure/B14361491.png)
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silane groups attached to a phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,4-dibromobenzene and trimethoxysilane.
Catalyst: A palladium-based catalyst is commonly used.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with various organic groups.
Scientific Research Applications
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic polymers and coatings.
Chemistry: Employed in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Industry: Utilized in the production of adhesives, sealants, and surface treatments for various substrates.
Mechanism of Action
The mechanism of action of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound’s reactivity is influenced by the presence of methoxy groups, which can be hydrolyzed to form reactive silanols. These silanols can then condense to form stable siloxane linkages, contributing to the formation of polymeric structures.
Comparison with Similar Compounds
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can be compared with other similar organosilicon compounds, such as:
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethoxysilane.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triethoxysilane): Similar structure but with triethoxysilane groups.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triphenylsilane): Similar structure but with triphenylsilane groups.
The uniqueness of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) lies in its specific reactivity and the ability to form stable siloxane bonds, making it suitable for various applications in materials science and industry.
Properties
CAS No. |
90162-39-3 |
|---|---|
Molecular Formula |
C20H32O8Si3 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
dimethoxy-bis(4-trimethoxysilylphenyl)silane |
InChI |
InChI=1S/C20H32O8Si3/c1-21-29(22-2,17-9-13-19(14-10-17)30(23-3,24-4)25-5)18-11-15-20(16-12-18)31(26-6,27-7)28-8/h9-16H,1-8H3 |
InChI Key |
CQKFEGILRHGGHW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(C2=CC=C(C=C2)[Si](OC)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)

![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)





